molecular formula C5H9IO B2990529 1-(Iodomethyl)cyclobutan-1-ol CAS No. 2148025-72-1

1-(Iodomethyl)cyclobutan-1-ol

Cat. No. B2990529
CAS RN: 2148025-72-1
M. Wt: 212.03
InChI Key: OCHBRCUATRHNRF-UHFFFAOYSA-N
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Description

1-(Iodomethyl)cyclobutan-1-ol is a chemical compound with the CAS Number: 2148025-72-1 . It has a molecular weight of 212.03 and its IUPAC name is 1-(iodomethyl)cyclobutan-1-ol .


Molecular Structure Analysis

The InChI code for 1-(Iodomethyl)cyclobutan-1-ol is 1S/C5H9IO/c6-4-5(7)2-1-3-5/h7H,1-4H2 . This indicates that the molecule contains 5 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

1-(Iodomethyl)cyclobutan-1-ol has a molecular weight of 212.03 . Unfortunately, there is no further information available on its physical and chemical properties.

Scientific Research Applications

Photoreaction Studies

Research on cyclobutane dimers, like those derived from thymine, showcases the ultrafast photoreaction capabilities of such structures. The study by Schreier et al. (2007) used femtosecond time-resolved infrared spectroscopy to observe the formation of cyclobutane dimers in DNA, highlighting the rapid and efficient photochemical reactions facilitated by cyclobutane derivatives Schreier et al., 2007.

Organic Synthesis and Ring-Closing Effects

The gem-dimethyl effect, explored by Ringer and Magers (2007), illustrates the influence of substituents like 1-(Iodomethyl)cyclobutan-1-ol in accelerating cyclization reactions. This effect is pivotal in organic synthesis, especially in the formation of rings and complex molecules, demonstrating the utility of cyclobutane derivatives in synthetic chemistry Ringer & Magers, 2007.

Electrochemical Reduction Studies

The electrochemical behavior of cyclobutane derivatives was examined by Pritts and Peters (1995), who explored the reduction of 1,4-dihalobutanes to produce various products, including cyclobutane. This study provides insight into the electrochemical properties and potential applications of cyclobutane derivatives in synthesizing different hydrocarbons and understanding their reactivity Pritts & Peters, 1995.

Biological and Antimicrobial Activities

Dembitsky (2007) reviewed the biological activities of cyclobutane-containing alkaloids, indicating the significance of cyclobutane derivatives in natural products chemistry. These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties, underscoring the importance of cyclobutane derivatives in pharmaceutical and medicinal research Dembitsky, 2007.

Cyclobutane in DNA Repair Mechanisms

The role of cyclobutane pyrimidine dimers in DNA repair mechanisms was detailed by Sancar (1994), who described the process of photoreactivation by DNA photolyase. This enzyme uses visible light energy to break the cyclobutane ring, highlighting the biological significance of cyclobutane derivatives in protecting against UV-induced DNA damage Sancar, 1994.

properties

IUPAC Name

1-(iodomethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c6-4-5(7)2-1-3-5/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHBRCUATRHNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CI)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Iodomethyl)cyclobutan-1-ol

CAS RN

2148025-72-1
Record name 1-(iodomethyl)cyclobutan-1-ol
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